![molecular formula C17H37NO2Sn B14315372 Methyl [3-(tributylstannyl)propyl]carbamate CAS No. 105941-72-8](/img/structure/B14315372.png)
Methyl [3-(tributylstannyl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3-(tributylstannyl)propyl]carbamate is an organotin compound that features a carbamate group attached to a propyl chain, which is further bonded to a tributylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(tributylstannyl)propyl]carbamate typically involves the reaction of tributylstannyl chloride with a suitable carbamate precursor. One common method is the reaction of tributylstannyl chloride with methyl [3-(hydroxypropyl)carbamate] in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [3-(tributylstannyl)propyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation and Reduction: The stannyl group can be oxidized to form tin oxides or reduced to form tin hydrides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents like halides (e.g., bromine or chlorine) in the presence of a catalyst such as palladium.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of new organotin compounds with different substituents.
Oxidation: Formation of tin oxides.
Reduction: Formation of tin hydrides.
Hydrolysis: Formation of amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Methyl [3-(tributylstannyl)propyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Material Science: Employed in the preparation of organotin polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicinal Chemistry: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl [3-(tributylstannyl)propyl]carbamate involves its interaction with molecular targets through its carbamate and stannyl groups. The carbamate group can form hydrogen bonds and interact with enzymes, while the stannyl group can participate in organometallic reactions. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [3-(trimethoxysilyl)propyl]carbamate
- Methyl [3-(triethoxysilyl)propyl]carbamate
- Methyl [3-(triisopropoxysilyl)propyl]carbamate
Uniqueness
Methyl [3-(tributylstannyl)propyl]carbamate is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential applications compared to other carbamate compounds. The stannyl group allows for unique organometallic reactions and interactions that are not possible with silicon-based carbamates.
Eigenschaften
CAS-Nummer |
105941-72-8 |
|---|---|
Molekularformel |
C17H37NO2Sn |
Molekulargewicht |
406.2 g/mol |
IUPAC-Name |
methyl N-(3-tributylstannylpropyl)carbamate |
InChI |
InChI=1S/C5H10NO2.3C4H9.Sn/c1-3-4-6-5(7)8-2;3*1-3-4-2;/h1,3-4H2,2H3,(H,6,7);3*1,3-4H2,2H3; |
InChI-Schlüssel |
FNMRUIMTOMNHSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CCCNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


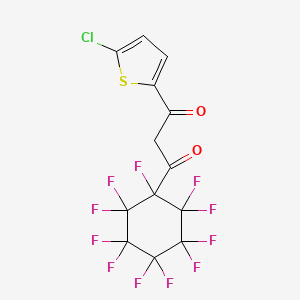
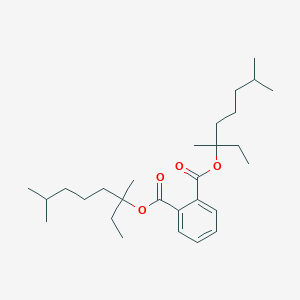
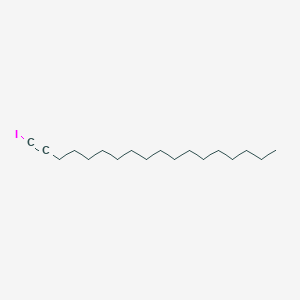
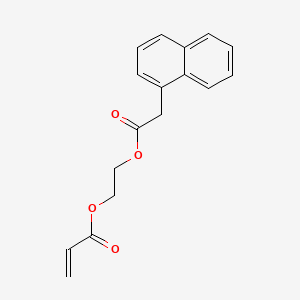

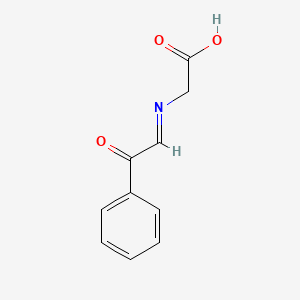
acetate](/img/structure/B14315345.png)
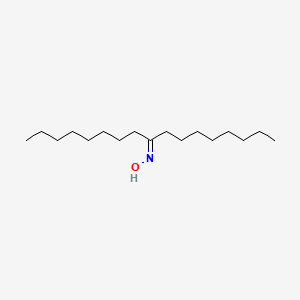
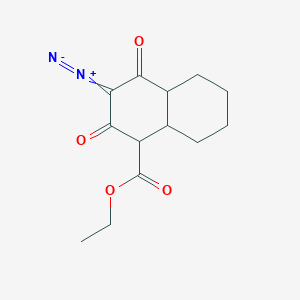
![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
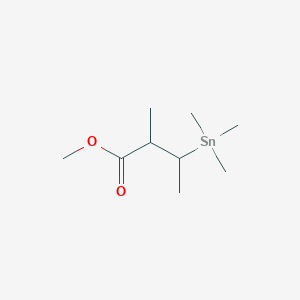
![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)


